N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, including those similar to the compound , have been studied for their potential in sustainable chemistry. Research by Chernyshev et al. (2017) discusses the conversion of plant biomass into furan derivatives for creating polymers, functional materials, and fuels. This highlights the role of furan compounds in alternative chemical feedstocks, aiming to replace non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization of Furans
The inherent instability of furans, like the compound specified, poses challenges for synthetic modifications. Domínguez de María and Guajardo (2017) reviewed biocatalytic approaches for upgrading furans, emphasizing the high selectivity and mild conditions of enzymatic processes. This suggests potential for efficient and environmentally friendly synthesis routes for furan-based compounds (Domínguez de María & Guajardo, 2017).
Health Effects of Brominated and Polybrominated Compounds
While not directly related to the compound , research on the health effects of related brominated compounds sheds light on the environmental and health considerations of chemical derivatives. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), indicating the importance of understanding the toxicity profiles of brominated chemical derivatives (Birnbaum, Staskal, & Diliberto, 2003).
Synthesis and Applications of Pyrazolines
Focusing on the pyrazole part of the compound, research by Shaaban, Mayhoub, and Farag (2012) discussed the therapeutic applications of pyrazoline derivatives, highlighting their wide range of pharmacological effects. This indicates the potential medical relevance of compounds containing the pyrazoline moiety (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
The mode of action of this compound is not well-documented. Generally, a compound interacts with its targets by binding to specific sites, leading to changes in the target’s function. This can result in a variety of effects, such as the inhibition or activation of enzymes, modulation of ion channels, or interference with DNA synthesis .
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may interact with multiple pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can range from changes in cell signaling and function to alterations in gene expression .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-22-14(15-7-4-8-25-15)10-13(21-22)11-20-19(23)17-9-12-5-3-6-16(24-2)18(12)26-17/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXVWBGMQDWQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.